molecular formula C8H12N2 B6250898 N,4,6-trimethylpyridin-3-amine CAS No. 1314908-69-4

N,4,6-trimethylpyridin-3-amine

Cat. No. B6250898
CAS RN: 1314908-69-4
M. Wt: 136.2
InChI Key:
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Description

N,4,6-trimethylpyridin-3-amine, also known as TMP, is an organic compound belonging to the class of amines. It is an aromatic nitrogen-containing compound with a pyridine ring, which is a heterocyclic aromatic compound. TMP has a variety of applications in the fields of medicine, biochemistry, and organic chemistry. It is used as a building block in the synthesis of a variety of compounds, including the synthesis of drugs and pharmaceuticals. Its structure and properties make it an important tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N,4,6-trimethylpyridin-3-amine is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the nicotinic acetylcholine receptor. It is also believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
N,4,6-trimethylpyridin-3-amine has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the nicotinic acetylcholine receptor. In addition, it has been shown to have an antioxidant effect and to be involved in the regulation of certain cellular processes, such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

N,4,6-trimethylpyridin-3-amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a relatively low toxicity. However, it is not very soluble in water, which can make it difficult to use in some experiments. In addition, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of N,4,6-trimethylpyridin-3-amine. It could be used in the development of new drugs and pharmaceuticals. It could also be used in the development of new fluorescent molecules for use in the study of biological processes. It could also be used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of various compounds. Finally, it could be used to study the regulation of various cellular processes, such as cell proliferation and apoptosis.

Synthesis Methods

N,4,6-trimethylpyridin-3-amine can be synthesized in a variety of ways. One method involves the reaction of pyridine with trimethylchlorosilane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in high yields. Another method involves the reaction of trimethylamine with pyridine in the presence of a base. This reaction produces N,4,6-trimethylpyridin-3-amine in good yields.

Scientific Research Applications

N,4,6-trimethylpyridin-3-amine is widely used in scientific research, especially in the fields of biochemistry and organic chemistry. It is used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It is also used in the study of biochemical and physiological processes. It has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of various compounds. It is also used in the synthesis of a variety of fluorescent molecules, which are used in the study of biological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,4,6-trimethylpyridin-3-amine involves the alkylation of 3-amino-4,6-dimethylpyridine with a suitable alkylating agent.", "Starting Materials": [ "3-amino-4,6-dimethylpyridine", "Suitable alkylating agent (e.g. methyl iodide, ethyl bromide)" ], "Reaction": [ "To a solution of 3-amino-4,6-dimethylpyridine in a suitable solvent (e.g. ethanol), add the alkylating agent dropwise with stirring.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then filter off any precipitated salts.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Characterize the purified product by spectroscopic methods (e.g. NMR, IR, MS)." ] }

CAS RN

1314908-69-4

Product Name

N,4,6-trimethylpyridin-3-amine

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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